Ethyl caffeate

Übersicht

Beschreibung

Synthesis Analysis

Ethyl caffeate can be synthesized via a chemoenzymatic method using lipase-catalyzed transesterification of methyl caffeate in ionic liquids, achieving a high yield (Pang et al., 2013). Additionally, biosynthetic pathways involving the expression of specific acyltransferases in Escherichia coli have been designed to produce ethyl caffeate from caffeic acid, demonstrating an efficient production method (Lee et al., 2021).

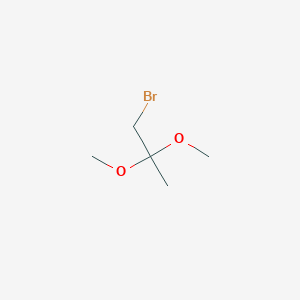

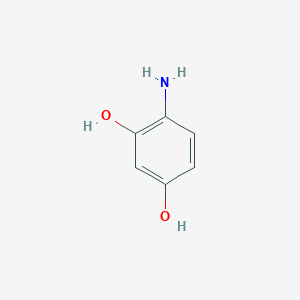

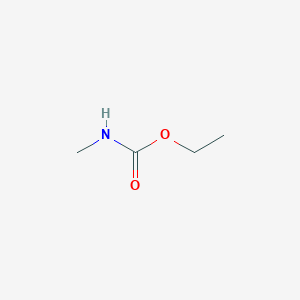

Molecular Structure Analysis

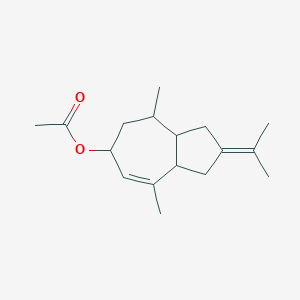

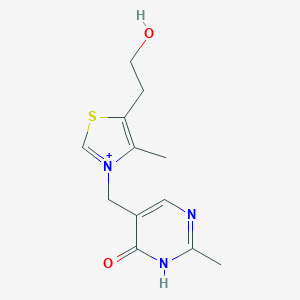

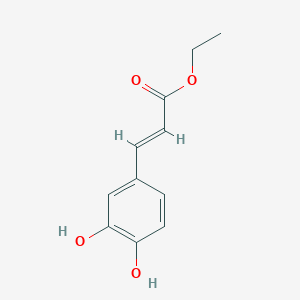

The molecular structure of ethyl caffeate includes a catechol moiety and an α,β-unsaturated ester group. These structural features are crucial for its bioactivity, particularly in preventing NF-κB·DNA complex formation and exhibiting anti-inflammatory properties (Chiang et al., 2005).

Chemical Reactions and Properties

Ethyl caffeate undergoes various chemical reactions, including antioxidation mechanisms where it acts as a scavenger of free radicals, producing a quinone derivative as an antioxidation product. This process is followed by further reactions leading to the formation of tricyclic structures consisting of ethyl linoleate, methyl caffeate, and molecular oxygen, indicating its potential in food preservation and medicinal applications (Masuda et al., 2008).

Physical Properties Analysis

The purification and analysis of ethyl caffeate from sources like Verdicchio wine have been performed using chromatographic techniques. These studies provide insights into its physical properties, including solubility and stability, essential for its application in pharmaceuticals and nutraceuticals (Boselli et al., 2009).

Chemical Properties Analysis

The chemical properties of ethyl caffeate, including its role as an antioxidant and its interactions with various enzymes and biological molecules, have been extensively studied. Its effects on cellular mechanisms, such as inhibiting cell proliferation and inducing apoptosis in cancer cells, highlight its potential therapeutic applications (Lee et al., 2014).

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties : Ethyl caffeate has been found to suppress NF-κB activation and its downstream inflammatory mediators, such as inducible nitric oxide synthase (iNOS), COX-2, and prostaglandin E2, in vitro or in mouse skin. This compound can inhibit NF-κB activation by impairing the binding of NF-κB to its cis-acting element, suggesting its potential as an anti-inflammatory agent (Chiang et al., 2005).

Anticancer Activity : Ethyl caffeate has demonstrated significant effects in inhibiting human ovarian cancer cell proliferation and progression. It inhibits cell migration and invasion and down-regulates cell surface signaling molecules, suggesting its utility in ovarian cancer treatment and prevention (Lee et al., 2014). Additionally, a related compound, methyl caffeate, shows potent cytotoxic properties against breast cancer cells, inducing apoptosis through caspase activation (Balachandran et al., 2015).

Radiosensitizing Effects : Ethyl caffeate has been found to enhance the radiosensitivity of nasopharyngeal carcinoma cells. This enhancement is likely due to the induction of mitochondria-mediated apoptosis, making ethyl caffeate a potential adjunct in radiation therapy for nasopharyngeal carcinoma (Yuan et al., 2017).

Antiviral Properties : In a study on compounds isolated from Lonicera fulvotomentosa, ethyl caffeate exhibited inhibitory effects on HIV protease, suggesting that caffeic acid derivatives like ethyl caffeate may possess antiviral activities and could be developed as potential HIV protease inhibitors (Wang et al., 2019).

Antifibrotic Activity : Ethyl caffeate extracted from wine showed antifibrotic activity in vivo. When administered to rats, it prevented weight loss, reduced liver injury, and inhibited hepatic stellate cells activation. These results point towards its potential in chronic liver disease treatment (Boselli et al., 2009).

Safety And Hazards

Ethyl caffeate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . After inhalation, it is advised to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . After skin contact, it is recommended to flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . After eye contact, it is advised to check for and remove contact lenses and flush with copious amounts of water; assure adequate flushing by separating the eyelids with fingers; call a physician . After swallowing, it is recommended to wash out mouth with copious amounts of water; call a physician .

Eigenschaften

IUPAC Name |

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKYDMULARNCIS-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876375 | |

| Record name | Ethyl 3,4-dihydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl caffeate | |

CAS RN |

66648-50-8, 102-37-4 | |

| Record name | Ethyl trans-caffeate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl caffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,4-dihydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caffeic acid ethyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.